molecular formula C6H13NO B2924267 2-[(Cyclopropylmethyl)amino]ethan-1-ol CAS No. 557769-86-5

2-[(Cyclopropylmethyl)amino]ethan-1-ol

Cat. No.: B2924267
CAS No.: 557769-86-5
M. Wt: 115.176
InChI Key: HJIGAAUGGJHBMI-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Properties

IUPAC Name

2-(cyclopropylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-4-3-7-5-6-1-2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIGAAUGGJHBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557769-86-5
Record name 2-[(cyclopropylmethyl)amino]ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)amino]ethan-1-ol typically involves the reaction of cyclopropylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-[(Cyclopropylmethyl)amino]ethan-1-ol may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and purification to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-[(Cyclopropylmethyl)amino]ethan-1-ol:

Overview
2-[(Cyclopropylmethyl)amino]ethan-1-ol is a chemical compound with several potential applications, particularly in scientific research.

Scientific Research Applications
While the provided search results don't detail specific applications of 2-[(Cyclopropylmethyl)amino]ethan-1-ol, they do point to its potential use as a building block in the synthesis of other compounds or in pharmacological studies . One search result indicates areas of application such as analytical chemistry, cell culture & analysis, and chemistry & biochemistry .

Related Compounds and Research

  • Pharmaceutical Research: A related compound, Betaxolol, is prepared using a process involving cyclopropylmethoxyethyl] phenol . Betaxolol is a beta-blocker used to treat hypertension .
  • Neuroprotective Compounds: Research indicates the screening of compounds to identify neuroprotective effects, suggesting the potential for compounds with similar structures to 2-[(Cyclopropylmethyl)amino]ethan-1-ol in treating neurodegenerative disorders .
  • Traditional Chinese Medicine: Network pharmacology studies identify active compounds and pathways in traditional medicine, suggesting a methodology that could be applied to 2-[(Cyclopropylmethyl)amino]ethan-1-ol to explore its potential therapeutic effects .
  • Mushroom Tyrosinase Inhibition: Research into synthesized azo compounds demonstrates mushroom tyrosinase inhibition, suggesting a potential application of 2-[(Cyclopropylmethyl)amino]ethan-1-ol derivatives in this field .

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopropylmethyl)amino]ethan-1-ol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyclopropylmethyl group and hydroxyl functionality make it versatile for various chemical transformations and applications .

Biological Activity

2-[(Cyclopropylmethyl)amino]ethan-1-ol, also known by its CAS number 557769-86-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(Cyclopropylmethyl)amino]ethan-1-ol is C6_6H13_{13}NO. The compound features a cyclopropylmethyl group attached to an aminoethanol moiety, which is significant for its biological interactions.

Pharmacological Profile

Research into the pharmacological activity of 2-[(Cyclopropylmethyl)amino]ethan-1-ol indicates several potential therapeutic applications:

1. Neuropharmacology

  • Mechanism of Action : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could implicate it in mood regulation and anxiety reduction.
  • Case Study : In a study examining compounds with similar structures, derivatives exhibited significant anxiolytic effects in animal models when administered at varying doses .

2. Antimicrobial Activity

  • In Vitro Studies : The compound has been tested against various bacterial strains, showing promising antimicrobial properties. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings.
  • Table 1: Antimicrobial Efficacy of 2-[(Cyclopropylmethyl)amino]ethan-1-ol
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anti-inflammatory Properties

  • Research Findings : The compound's anti-inflammatory effects were evaluated in a carrageenan-induced paw edema model. Results indicated a significant reduction in inflammation compared to control groups .
  • Table 2: Anti-inflammatory Activity
Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)50

The biological activity of 2-[(Cyclopropylmethyl)amino]ethan-1-ol is thought to be mediated through several pathways:

  • Receptor Binding : It may act as a modulator for specific receptors involved in neurotransmission.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammatory pathways, contributing to its anti-inflammatory effects.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits beneficial biological activities, it may also pose risks such as skin irritation and respiratory issues upon exposure .

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